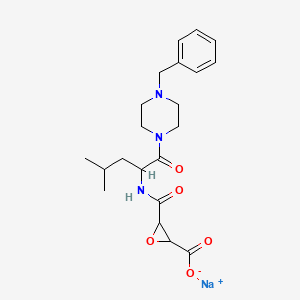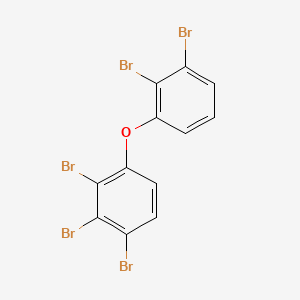
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₅Br₅O. This compound is known for its high bromine content, which imparts unique chemical properties and makes it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various brominated phenoxy derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various brominated phenoxy derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- involves its interaction with various molecular targets. It can bind to and disrupt the function of proteins and enzymes, leading to altered cellular processes. The compound’s high bromine content allows it to interact with and modify the activity of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromo-4-(2,4-dibromophenoxy)benzene
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-
Uniqueness
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high bromine content and specific reactivity .
Properties
CAS No. |
327185-11-5 |
|---|---|
Molecular Formula |
C12H5Br5O |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2,3-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
InChI Key |
RQMSPGJESCCPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


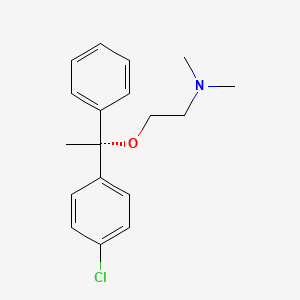

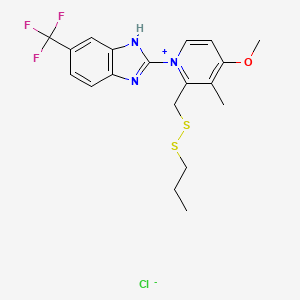

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
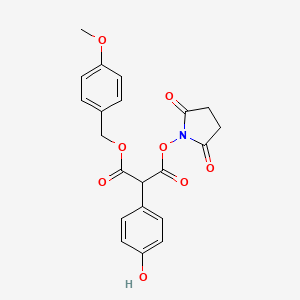


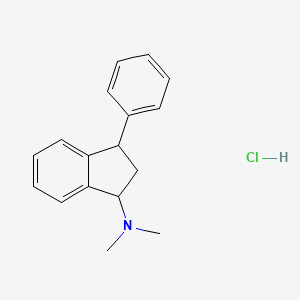
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
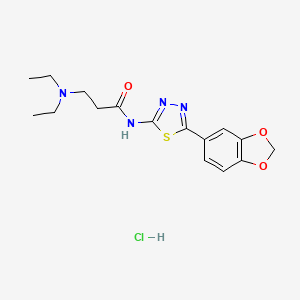
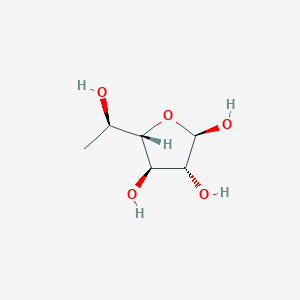
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
